Monogalactosyl-diacylglycerol
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Overview
Description
Monogalactosyl diacylglycerol is a type of glycolipid that plays a crucial role in the structure and function of biological membranes, particularly in plants and algae. It is composed of a glycerol backbone linked to two fatty acid chains and a galactose moiety. This compound is essential for the formation of the thylakoid membranes in chloroplasts, which are vital for photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monogalactosyl diacylglycerol can be synthesized enzymatically using monogalactosyldiacylglycerol synthase. The enzyme catalyzes the reaction between UDP-galactose and 1,2-diacyl-sn-glycerol to form monogalactosyl diacylglycerol and UDP . The reaction typically occurs under mild conditions, such as a pH of 8 and a temperature of 37°C .
Industrial Production Methods
Industrial production of monogalactosyl diacylglycerol often involves extraction from natural sources such as plants and algae. The extraction process includes the use of solvents like methanol and chloroform, followed by purification using techniques like silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions
Monogalactosyl diacylglycerol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or enzymes, breaking down monogalactosyl diacylglycerol into its constituent fatty acids and galactose.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the fatty acid chains.
Esterification: This reaction involves the formation of esters by reacting monogalactosyl diacylglycerol with alcohols in the presence of acid catalysts.
Major Products
The major products formed from these reactions include free fatty acids, galactose, and various esters .
Scientific Research Applications
Monogalactosyl diacylglycerol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: It plays a role in the study of photosynthesis and membrane biology.
Medicine: Research has shown its potential in enhancing the cytotoxicity of radiation in cancer treatment.
Industry: It is used in the production of biofuels and as an ingredient in cosmetics and food products.
Mechanism of Action
Monogalactosyl diacylglycerol exerts its effects primarily through its role in membrane structure and function. It interacts with other lipids and proteins in the membrane, influencing membrane fluidity and permeability. In photosynthetic organisms, it is involved in the formation of the thylakoid membranes, which are essential for the light-dependent reactions of photosynthesis .
Comparison with Similar Compounds
Monogalactosyl diacylglycerol is often compared with other glycolipids such as digalactosyl diacylglycerol and sulfoquinovosyl diacylglycerol.
Similar Compounds
Digalactosyl diacylglycerol: Similar in structure but contains an additional galactose moiety.
Sulfoquinovosyl diacylglycerol: Contains a sulfoquinovose moiety instead of galactose.
Uniqueness
Monogalactosyl diacylglycerol is unique due to its specific role in the formation of thylakoid membranes and its involvement in photosynthesis .
Properties
Molecular Formula |
C38H72O10 |
---|---|
Molecular Weight |
689.0 g/mol |
IUPAC Name |
[(2S)-1-tridecanoyloxy-3-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O10/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(41)47-31(30-46-38-37(44)36(43)35(42)32(28-39)48-38)29-45-33(40)26-24-22-20-18-14-12-10-8-6-4-2/h31-32,35-39,42-44H,3-30H2,1-2H3/t31-,32+,35+,36+,37+,38-/m1/s1 |
InChI Key |
FIJGNIAJTZSERN-DQQGJSMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
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